molecular formula C8H10N2OS B1583875 4-(Methylsulfanyl)benzohydrazide CAS No. 81104-42-9

4-(Methylsulfanyl)benzohydrazide

Cat. No. B1583875
CAS RN: 81104-42-9
M. Wt: 182.25 g/mol
InChI Key: AHUNGRSFNOFSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfanyl)benzohydrazide is a chemical compound . Its IUPAC name is this compound . It is also known as 4-(Methylthio)benzhydrazide .

Scientific Research Applications

Microwave Induced Synthesis of Triazole Derivatives

Application in Anthelmintic and Antimicrobial Activities : Microwave-assisted synthesis has been applied to generate 1,2,4-triazole derivatives, showcasing an efficient and economic approach. The process begins with the formation of benzohydrazide, which is then transformed into various Schiff’s bases under microwave irradiation. These triazole derivatives have been characterized using spectral studies and demonstrated significant in vitro anthelmintic and antimicrobial activities, offering a promising avenue for drug development (Panda, Kumar, & Sahoo, 2022).

Thiosemicarbazide and Triazole Derivatives from Benzohydrazide

Antioxidant Properties : New derivatives synthesized from 2-(ethylsulfanyl)benzohydrazide have been explored for their antioxidant capabilities. These compounds, particularly when containing a 1,2,4-triazole ring, exhibited superior radical scavenging activities in assays, highlighting their potential as effective antioxidants (Nazarbahjat et al., 2014).

Advanced Oxidation Processes for Contaminant Degradation

Fe(IV) Involvement in Catalytic Oxidation : The study on atrazine degradation via the peroxymonosulfate process activated by Fe0 under various pH conditions reveals the involvement of Fe(IV) ions and the generation of radicals contributing to the degradation mechanism. This insight into the activation mechanism and the identification of degradation pathways and intermediates offers valuable knowledge for environmental remediation technologies (Li et al., 2020).

Investigation of Oligo-Aromatic Compounds with Antioxidant Activity

DFT Study Correlation : Heterocyclic compounds bearing a 3,4,5-trimethoxy moiety have been synthesized, where benzohydrazide played a crucial role in the creation of thiosemicarbazide derivatives leading to 1,2,4-triazole derivatives. Their antioxidant activities were assessed, revealing high activity levels, which were further supported by DFT studies to understand the compounds' radical scavenging activities (Kareem et al., 2016).

properties

IUPAC Name

4-methylsulfanylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUNGRSFNOFSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295354
Record name 4-(methylsulfanyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81104-42-9
Record name 81104-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylsulfanyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylsulfanylbenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Methylsulfanyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfanyl)benzohydrazide
Reactant of Route 3
Reactant of Route 3
4-(Methylsulfanyl)benzohydrazide
Reactant of Route 4
Reactant of Route 4
4-(Methylsulfanyl)benzohydrazide
Reactant of Route 5
Reactant of Route 5
4-(Methylsulfanyl)benzohydrazide
Reactant of Route 6
Reactant of Route 6
4-(Methylsulfanyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.